Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl ester group and a diazabicyclo octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the introduction of the tert-butoxycarbonyl group into the diazabicyclo octane core. This can be achieved through a series of organic reactions, including esterification and protection-deprotection strategies. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group, making the process more efficient and sustainable .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors offer advantages such as improved reaction control, scalability, and reduced waste generation. The use of flow microreactor systems in industrial settings can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and alcohols.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Unique due to its specific structural features and functional groups.
This compound analogs: Compounds with similar diazabicyclo octane cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl ester group and a diazabicyclo octane core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1 |
InChI Key |
VFHJBNDFVGIHCI-ZRUFSTJUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)CN1)O |
Canonical SMILES |
CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O |
Origin of Product |
United States |
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